

Physical and chemical properties of Regaloside K

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Regaloside K*

Cat. No.: *B12390815*

[Get Quote](#)

Regaloside K: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a phenylpropanoid glycerol glucoside, a class of natural products found in the Easter Lily (*Lilium longiflorum* Thunb.).^{[1][2][3]} This technical guide provides a detailed overview of the known physical and chemical properties of **Regaloside K**, its biological activities with a focus on its antioxidant properties, and the experimental methodologies used for its characterization. While research on the specific pharmacological effects and signaling pathways of **Regaloside K** is still emerging, this document consolidates the current scientific knowledge to support further investigation and potential drug development applications.

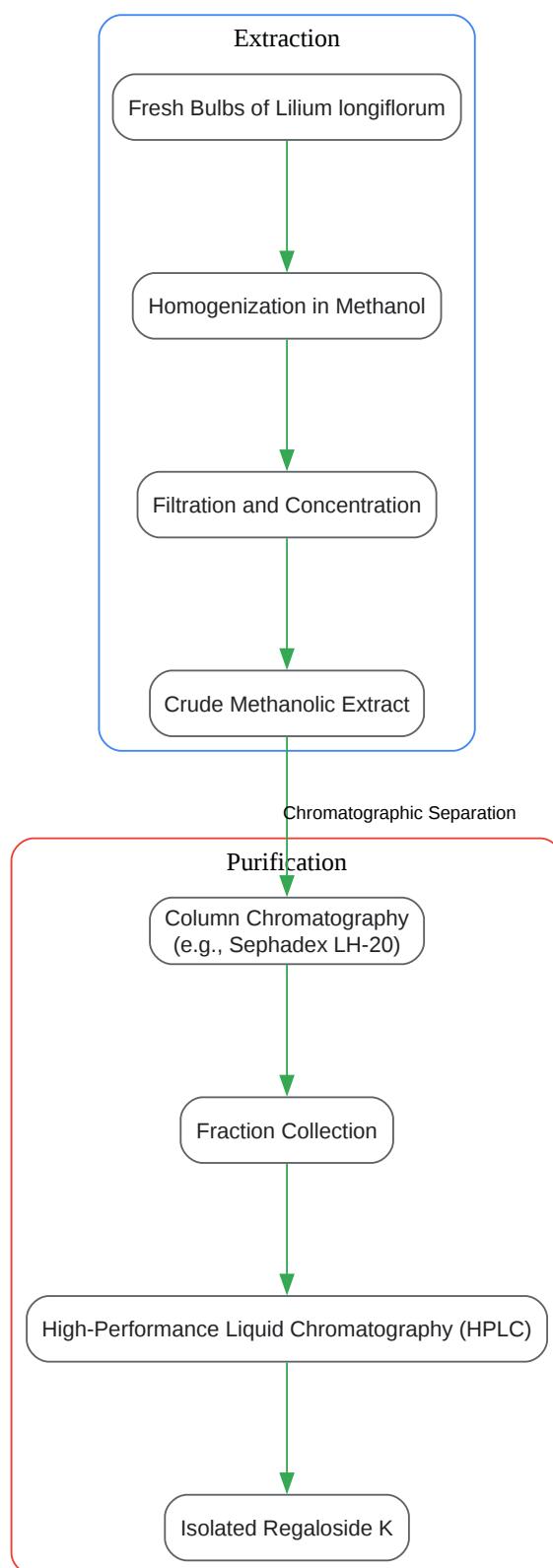
Physical and Chemical Properties

Regaloside K possesses a well-defined chemical structure and a range of predictable physicochemical properties. These characteristics are fundamental for its extraction, purification, and formulation in research and development settings.

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{24}O_{11}$	[1]
Molecular Weight	416.38 g/mol	[1]
CAS Number	138772-00-6	[4]
Source	Lilium longiflorum Thunb. (Easter Lily)	[1] [2] [3]
Predicted Boiling Point	$773.4 \pm 60.0 \text{ } ^\circ\text{C}$	
Predicted Density	$1.59 \pm 0.1 \text{ g/cm}^3$	
Predicted pKa	9.31 ± 0.10	
Solubility	Soluble in DMSO	
Storage	Room temperature or -20°C	

Biological Activity and Pharmacology

The primary biological activity reported for **Regaloside K** is its antioxidant effect. A 2024 study demonstrated that **Regaloside K** exhibits significant antioxidant properties.[\[5\]](#) Phenylpropanoid glycerol glucosides from *Lilium longiflorum*, the class of compounds to which **Regaloside K** belongs, have also been shown to inhibit glucose production in hepatocytes, suggesting potential applications in metabolic research.[\[6\]](#)[\[7\]](#)


Antioxidant Activity

Regaloside K has been shown to possess significant antioxidant activity, as determined by its ability to scavenge free radicals in vitro.[\[5\]](#) The evaluation of its antioxidant effects indicates its potential as a protective agent against oxidative stress-related cellular damage.

Experimental Protocols

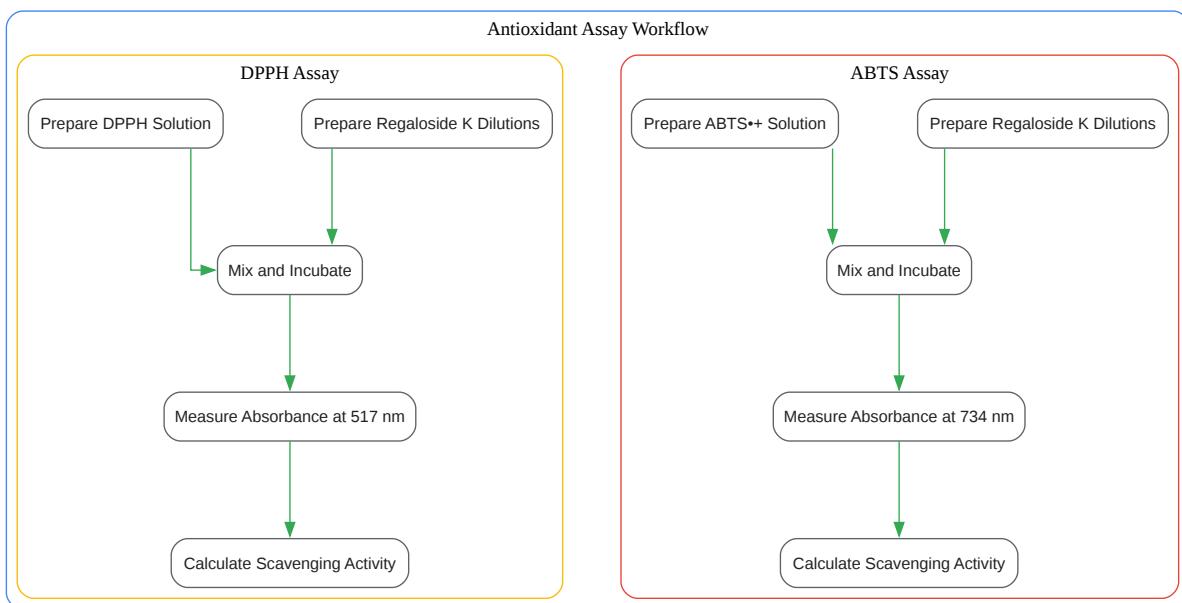
Isolation and Purification of Regaloside K

Regaloside K is typically isolated from the bulbs of *Lilium longiflorum*. A general workflow for its extraction and purification is as follows:

[Click to download full resolution via product page](#)**Caption:** General workflow for the isolation of **Regaloside K**.

Antioxidant Activity Assays

The antioxidant activity of **Regaloside K** was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.[\[5\]](#)


DPPH Radical Scavenging Assay

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- Sample Preparation: **Regaloside K** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.
- Assay Procedure:
 - In a 96-well plate, a small volume of each **Regaloside K** dilution is mixed with the DPPH solution.
 - The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
 - The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the **Regaloside K** sample.

ABTS Radical Cation Decolorization Assay

- Preparation of ABTS Radical Cation (ABTS^{•+}): The ABTS^{•+} solution is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

- Sample Preparation: Similar to the DPPH assay, a stock solution of **Regaloside K** is prepared and serially diluted.
- Assay Procedure:
 - The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
 - A small volume of each **Regaloside K** dilution is added to the diluted ABTS•+ solution.
 - The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
 - The absorbance is measured at 734 nm.
- Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]
- 3. Regaloside K - Immunomart [immunomart.com]
- 4. regaloside K | 138772-00-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Regaloside K]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12390815#physical-and-chemical-properties-of-regaloside-k\]](https://www.benchchem.com/product/b12390815#physical-and-chemical-properties-of-regaloside-k)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com